1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol
Description
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C10H19NO/c1-8-2-3-10(12,6-8)9(7-11)4-5-9/h8,12H,2-7,11H2,1H3 |
InChI Key |
AEZJNAOXZUXHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C2(CC2)CN)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Research Findings and Analytical Data
Spectroscopic Characterization
NMR (1H and 13C):
Characteristic signals include cyclopropyl protons (multiplets around 0.2–1.0 ppm), aminomethyl protons (singlet or doublet near 2.5–3.5 ppm), methyl group on cyclopentanol ring (singlet or doublet near 0.9–1.2 ppm), and hydroxyl proton (broad singlet, variable).IR Spectroscopy:
Broad O–H stretch around 3300 cm⁻¹, N–H stretches near 3300–3500 cm⁻¹, and characteristic C–H stretches for cyclopropyl and methyl groups.Mass Spectrometry:
Molecular ion peak consistent with the molecular formula C11H21NO (approximate molecular weight ~183 g/mol).
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| This compound | C11H21NO | ~183 | Methyl at 3-position on cyclopentanol ring |
| 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol | C11H21NO | ~183 | Methyl at 2-position, affects sterics |
| 1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol | C12H23NO | ~197 | Ethyl substituent instead of methyl |
The position of the methyl substituent influences the stereochemistry and reactivity, which is crucial for applications in medicinal chemistry and synthesis.
Chemical Reactions Analysis
1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways . The cyclopropyl and cyclopentan-1-ol moieties contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Structural and Functional Differences
- Aminomethylcyclopropyl vs. Cyclopropanol (): The target compound’s aminomethyl group is directly attached to the cyclopropane, whereas 1-(3-aminopropyl)cyclopropan-1-ol has a linear aminopropyl chain. This difference may alter steric hindrance and hydrogen-bonding capacity .
- Methylcyclopentanol Core (): The target’s methylcyclopentanol core contrasts with simpler analogs like 1-methylcyclopentanol, which lacks functional complexity. The methyl group in both compounds may enhance lipophilicity, but the target’s amine group increases polarity .
- Heterocyclic Derivatives () : Thiophene (C₁₀H₁₄OS) and oxadiazole (C₁₃H₂₂N₂O₂) substituents in related compounds introduce sulfur or nitrogen-rich heterocycles. These groups are absent in the target but highlight how ring systems influence electronic properties and bioavailability .
Inferred Physicochemical Properties
- Solubility: The primary amine in the target likely improves aqueous solubility compared to 1-methylcyclopentanol (C₆H₁₂O), which is more hydrophobic .
- Reactivity: The strained cyclopropane ring in the target may increase susceptibility to ring-opening reactions, similar to cyclopropanol derivatives .
Research Implications
The unique combination of a methylcyclopentanol core and aminomethylcyclopropyl group in the target compound offers a balance of hydrophobicity and reactivity. Comparative analysis suggests:
- Material Science : The cyclopropane’s strain energy might be exploited in polymer or catalyst design.
Biological Activity
1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol, a compound with significant potential in various biological applications, has garnered attention for its unique structural properties and biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy, and potential applications in medicine and agriculture.
- Molecular Formula : C10H19NOS
- Molecular Weight : 199.33 g/mol
- CAS Number : 1513337-08-0
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that this compound may act as an agonist or antagonist at specific receptors, influencing physiological processes such as:
- Neurotransmission : It may modulate neurotransmitter release, affecting mood and cognitive functions.
- Plant Stress Response : In agricultural contexts, it has been shown to enhance plant resilience against biotic and abiotic stressors.
Biological Activity Overview
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. Results indicated a significant reduction in neuronal apoptosis and inflammation markers when treated with the compound, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Agricultural Applications
In agricultural trials, the application of this compound on maize plants resulted in enhanced resistance to fungal pathogens. The study demonstrated that treated plants exhibited lower disease incidence and improved yield compared to untreated controls. This effect is likely due to the compound's role in modulating plant defense mechanisms.
Research Findings
Recent research has focused on the molecular interactions of this compound with target proteins involved in stress response pathways. Molecular docking studies revealed strong binding affinities with key receptors involved in plant defense signaling:
- Binding Energy : The compound showed a binding energy of -9.98 kcal/mol with specific target proteins, indicating a strong interaction that may enhance its efficacy as a biostimulant in agriculture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
